Dibenzyl ketoxime

Description

The exact mass of the compound 1,3-Diphenylacetone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-diphenylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEBLVKLMOIGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170544 | |

| Record name | 1,3-Diphenylacetone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788-31-4 | |

| Record name | 2-Propanone, 1,3-diphenyl-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylacetone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1788-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1788-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylacetone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylacetone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

dibenzyl ketoxime synthesis from dibenzyl ketone

An In-depth Technical Guide to the Synthesis of Dibenzyl Ketoxime from Dibenzyl Ketone

Introduction

Oximes are a class of organic compounds with the general formula RR'C=N-OH, formed by the condensation of an aldehyde or a ketone with hydroxylamine.[1] Ketoximes, where neither R nor R' is a hydrogen atom, are critical intermediates in organic synthesis, serving as protecting groups for carbonyl compounds and as precursors for significant transformations like the Beckmann rearrangement.[1] this compound (1,3-diphenyl-2-propanone oxime), derived from dibenzyl ketone (1,3-diphenylacetone), is a valuable building block in the development of more complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis of this compound from dibenzyl ketone. It is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data on synthesis methodologies, and visual representations of the reaction mechanism and workflow.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the reactant and product is essential for successful synthesis, purification, and characterization.

| Property | Dibenzyl Ketone (Starting Material) | This compound (Product) |

| Systematic Name | 1,3-Diphenylpropan-2-one[2] | 1,3-Diphenyl-2-propanone, oxime[3][4] |

| CAS Number | 102-04-5[2] | 1788-31-4[3] |

| Molecular Formula | C₁₅H₁₄O[2] | C₁₅H₁₅NO[3] |

| Molecular Weight | 210.27 g/mol [2] | 225.29 g/mol [3] |

| Appearance | White to light yellow crystalline solid[2] | Colorless needles or crystalline solid |

| Melting Point | 32-34 °C[2] | ~60-61 °C |

| Boiling Point | 330 °C[2] | Not readily available |

| Solubility | Insoluble in water; soluble in ethanol, ether[2] | Poorly soluble in water; soluble in organic solvents |

Synthesis Overview and Mechanism

The synthesis of this compound is a classic condensation reaction between the carbonyl group of dibenzyl ketone and hydroxylamine.[5] The reaction is typically performed using a salt of hydroxylamine, such as hydroxylamine hydrochloride (NH₂OH·HCl), and requires a base to liberate the free hydroxylamine nucleophile.[6]

Caption: Overall reaction for the synthesis of this compound.

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone.[7] This is followed by proton transfer steps and the elimination of a water molecule to form the C=N double bond characteristic of an oxime.[7][8]

Caption: Simplified reaction mechanism for ketoxime formation.

Comparative Methodologies

Various methods have been established for the synthesis of ketoximes. The choice of method often depends on the substrate's reactivity, desired purity, and available laboratory conditions. The following table summarizes several common approaches applicable to dibenzyl ketone.

| Method | Reagents | Solvent | Conditions | Yield | Reference |

| 1. Basic Hydrolysis | NH₂OH·HCl, KOH | Ethanol | Reflux, ~3 h | Good to Excellent | |

| 2. Mechanochemical | NH₂OH·HCl, NaOH | Solvent-free | Grinding (Mortar/Pestle) | High Conversion | [9] |

| 3. Heterogeneous Base | NH₂OH·HCl, Na₂CO₃ | Alkanol (e.g., Methanol) | Reflux (65-110 °C) | Good | [10] |

| 4. Acid Catalysis | NH₂OH·HCl, Oxalic Acid | Acetonitrile | Reflux, 90 min | ~95% | |

| 5. Carbonate in Methanol | NH₂OH·HCl, K₂CO₃ | Methanol | Room Temp or Reflux | High | [6] |

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for synthesizing this compound based on the reaction of dibenzyl ketone with hydroxylamine hydrochloride in the presence of a base.

Materials and Reagents

-

Dibenzyl ketone (1,3-diphenylacetone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Hydrochloric acid (dilute, for workup)

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Beaker and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator

Experimental Procedure

-

Reaction Setup: In a 250-mL round-bottom flask, dissolve 10.5 g (0.05 mol) of dibenzyl ketone in 100 mL of 95% ethanol. Add 5.2 g (0.075 mol, 1.5 equivalents) of hydroxylamine hydrochloride to the solution.

-

Base Addition: Separately, prepare a solution of 8.4 g (0.15 mol, 3.0 equivalents) of potassium hydroxide in a minimum amount of water (~15 mL) and cool it to room temperature. Add this basic solution dropwise to the flask containing the ketone and hydroxylamine hydrochloride while stirring.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath.[11] Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup - Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 300 mL of cold water with stirring. This compound should precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove inorganic salts and residual base.

-

Purification: The crude this compound can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

-

Characterization: Determine the melting point of the dried crystals. Confirm the structure using spectroscopic methods such as Infrared (IR) Spectroscopy (to observe O-H and C=N stretches) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[11][9]

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Operations should be conducted in a well-ventilated fume hood.

-

Ethanol is flammable and should be kept away from ignition sources.

-

Potassium hydroxide and sodium hydroxide are corrosive and should be handled with care.

Conclusion

The synthesis of this compound from dibenzyl ketone is a robust and straightforward condensation reaction. The procedure can be adapted using various bases and solvent systems, including environmentally benign mechanochemical methods. The protocol detailed in this guide represents a reliable method for producing high-purity this compound suitable for further use in research and development. Proper characterization is crucial to confirm the identity and purity of the final product.

References

- 1. This compound | 1788-31-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. homework.study.com [homework.study.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]

- 11. jsba.misuratau.edu.ly [jsba.misuratau.edu.ly]

An In-depth Technical Guide to the Preparation of 1,3-Diphenyl-2-propanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-diphenyl-2-propanone oxime, a valuable intermediate in organic synthesis. This document details the chemical properties of the reactants and products, a validated experimental protocol, and the necessary characterization data.

Introduction

1,3-Diphenyl-2-propanone oxime (also known as dibenzyl ketoxime) is a ketoxime that serves as a versatile precursor in the synthesis of various organic compounds. The formation of the oxime functional group from a ketone is a fundamental and widely utilized reaction in organic chemistry. This guide will focus on the most common and reliable method for its preparation: the condensation of 1,3-diphenyl-2-propanone with hydroxylamine hydrochloride.

Reactant and Product Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for the successful execution, work-up, and purification of the synthesis.

| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 1,3-Diphenyl-2-propanone |  | 210.27 | 32-34 | White to light yellow solid | 102-04-5 |

| Hydroxylamine Hydrochloride |  | 69.49 | 155-157 | White crystalline solid | 5470-11-1 |

| Sodium Hydroxide |  | 40.00 | 318 | White solid (pellets/flakes) | 1310-73-2 |

| 1,3-Diphenyl-2-propanone Oxime |  | 225.29 | 122-124 | White or pale yellow crystalline powder | 1788-31-4 |

Synthesis Pathway

The synthesis of 1,3-diphenyl-2-propanone oxime is achieved through a nucleophilic addition-elimination reaction between 1,3-diphenyl-2-propanone and hydroxylamine. The hydroxylamine is typically generated in situ from hydroxylamine hydrochloride by the addition of a base, such as sodium hydroxide.

Caption: Reaction pathway for the synthesis of 1,3-diphenyl-2-propanone oxime.

Experimental Protocol

This protocol is based on established procedures for the synthesis of ketoximes and is adapted for the preparation of 1,3-diphenyl-2-propanone oxime.

Materials:

-

1,3-Diphenyl-2-propanone (10.5 g, 50 mmol)

-

Hydroxylamine hydrochloride (5.2 g, 75 mmol)

-

Sodium hydroxide (4.0 g, 100 mmol)

-

Ethanol (95%, 100 mL)

-

Water (deionized)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 10.5 g (50 mmol) of 1,3-diphenyl-2-propanone and 5.2 g (75 mmol) of hydroxylamine hydrochloride in 100 mL of 95% ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add a solution of 4.0 g (100 mmol) of sodium hydroxide in 15 mL of water. The addition should be done portion-wise to control any potential exotherm.

-

Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to stir and reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 400 mL of cold water with stirring. A white to pale yellow precipitate of 1,3-diphenyl-2-propanone oxime will form.

-

Isolation of the Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude oxime can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a white to pale yellow crystalline solid.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis of 1,3-diphenyl-2-propanone oxime.

Characterization Data

The identity and purity of the synthesized 1,3-diphenyl-2-propanone oxime should be confirmed by spectroscopic methods and melting point analysis.

| Analysis | Expected Result |

| Melting Point | 122-124 °C |

| Appearance | White to pale yellow crystalline powder |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.7 (s, 4H, 2 x CH₂), ~7.2-7.4 (m, 10H, Ar-H), ~8.0 (br s, 1H, N-OH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~40 (CH₂), ~126-130 (Ar-C), ~158 (C=N) |

| IR (KBr, cm⁻¹) | ~3250 (O-H stretch, broad), ~1650 (C=N stretch), ~1495, 1450 (C=C aromatic stretch) |

| Mass Spec (EI) | m/z: 225 (M⁺), 91 (C₇H₇⁺, base peak) |

Note: NMR and IR data are predicted based on the structure and typical values for similar compounds. Actual values may vary slightly.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium hydroxide is corrosive and should be handled with care.

-

Ethanol is flammable; avoid open flames.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This guide provides a detailed framework for the successful synthesis and characterization of 1,3-diphenyl-2-propanone oxime. Adherence to the outlined procedures and safety precautions is essential for obtaining a high-purity product in a safe and efficient manner.

An In-depth Technical Guide to Dibenzyl Ketoxime: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl ketoxime, also known as 1,3-diphenyl-2-propanone oxime, is a significant chemical intermediate with the molecular formula C₁₅H₁₅NO.[1][2][3] This comprehensive technical guide details its core chemical and physical properties, molecular structure, and provides a detailed experimental protocol for its synthesis. Furthermore, this document presents its characteristic spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, to aid in its identification and characterization. The reactivity and potential applications, particularly in chemical synthesis, are also discussed.

Chemical and Physical Properties

This compound is a white or pale yellow crystalline powder at room temperature.[3] It is insoluble in water.[3] A comprehensive summary of its key physical and chemical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1788-31-4 | [2][3] |

| Molecular Formula | C₁₅H₁₅NO | [1][2][3] |

| Molecular Weight | 225.29 g/mol | [1][2] |

| Appearance | White or pale yellow crystalline powder | [3] |

| Melting Point | 122-124 °C | [3] |

| Boiling Point | 407.8 °C at 760 mmHg | [3] |

| Density | 1.02 g/cm³ | [3] |

| Solubility | Insoluble in water | [3] |

| Flash Point | 262.8 °C | [3] |

| Refractive Index | 1.556 | [3] |

Molecular Structure

The chemical structure of this compound consists of a central ketoxime functional group with two benzyl substituents attached to the carbon atom of the C=N double bond. Its IUPAC name is N-(1,3-diphenylpropan-2-ylidene)hydroxylamine.[2] The presence of the C=N double bond allows for the existence of E/Z stereoisomers, though the predominant isomer is typically not specified in general commercial sources.

Key Structural Identifiers:

-

Canonical SMILES: C1=CC=C(C=C1)CC(=NO)CC2=CC=CC=C2[4]

-

InChI: InChI=1S/C15H15NO/c17-16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2[2][4]

-

InChIKey: SXEBLVKLMOIGER-UHFFFAOYSA-N[4]

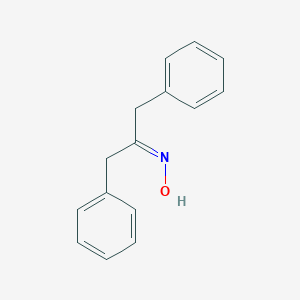

A 2D chemical structure of this compound is depicted below:

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of dibenzyl ketone (1,3-diphenyl-2-propanone) with hydroxylamine hydrochloride. Several methods exist, with variations in the base and solvent system used. Below is a generalized, robust protocol adaptable for laboratory synthesis.

Materials:

-

Dibenzyl ketone (1,3-diphenyl-2-propanone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzyl ketone (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2-1.5 equivalents). If using pyridine as the base, add it to the reaction mixture (2-3 equivalents). If using sodium hydroxide, it is typically added as an aqueous solution.

-

Reaction Conditions: The reaction mixture is then heated to reflux and stirred for a period of 1 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If pyridine was used, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove pyridine, followed by washing with water and brine. If sodium hydroxide was used, the product may precipitate upon cooling or addition of water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.[7]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. A database search indicates the availability of NMR, FTIR, and MS spectra for this compound.[8]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Assignment |

| Singlet | ~8.0 - 9.0 | N-OH |

| Multiplet | ~7.1 - 7.4 | Aromatic protons (10H) |

| Singlet | ~3.6 - 4.0 | CH₂ protons (4H) |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~155 - 165 | C=N | |

| ~125 - 140 | Aromatic carbons | |

| ~30 - 40 | CH₂ carbons |

Note: Predicted values are based on general chemical shift ranges and data for structurally related compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, and aromatic C-H functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (oxime) | 3100 - 3600 | Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N (oxime) | 1640 - 1690 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis. Its primary utility lies in its role as a precursor for the synthesis of other molecules. For instance, it is used in the preparation of cis-2-benzyl-3-phenylaziridine through reduction with lithium aluminum hydride.[3] The oxime functional group can undergo various transformations, making it a versatile building block in the development of pharmaceuticals and other fine chemicals.

Caption: Reactivity and synthetic utility of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, facilitating the use of this important chemical intermediate in their work. The provided experimental protocol and expected spectroscopic data serve as a practical foundation for the synthesis and identification of this compound.

References

- 1. rsc.org [rsc.org]

- 2. 1,3-Diphenylacetone oxime | C15H15NO | CID 74518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 1788-31-4,this compound | lookchem [lookchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spectrabase.com [spectrabase.com]

dibenzyl ketoxime molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibenzyl ketoxime, a significant organic compound utilized as an intermediate in various chemical and pharmaceutical syntheses. This document details its core physicochemical properties, provides established experimental protocols for its synthesis and characterization, and outlines its known reactivity and potential biological significance.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a ready reference for laboratory applications.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₁₅NO | [1][2][3] |

| Molecular Weight | 225.29 g/mol | [3] |

| Alternate Names | 1,3-Diphenyl-2-propanone oxime, 1,3-Diphenylacetone oxime | [1][2][3] |

| CAS Number | 1788-31-4 | [1] |

| Appearance | White or pale yellow crystalline powder | [3] |

| Melting Point | 122-124 °C | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 1,3-diphenyl-2-propanone (dibenzyl ketone) with hydroxylamine.[4] This condensation reaction is a standard method for the formation of ketoximes.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound, which can be adapted and optimized for specific laboratory conditions.

Materials:

-

1,3-Diphenyl-2-propanone (Dibenzyl ketone)

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide)

-

Ethanol or other suitable solvent

-

Deionized water

-

Mortar and pestle (for mechanochemical synthesis) or round-bottom flask with reflux condenser (for solution-based synthesis)

Procedure (Solution-Based):

-

Dissolve 1,3-diphenyl-2-propanone and a molar excess (typically 1.5 to 2 equivalents) of hydroxylamine hydrochloride in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of the base to neutralize the hydrochloric acid formed during the reaction.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Procedure (Mechanochemical - Solvent-Free): [5][6]

-

Combine 1,3-diphenyl-2-propanone, hydroxylamine hydrochloride, and a solid base (e.g., sodium hydroxide) in a mortar.[5]

-

Grind the mixture vigorously with a pestle for a specified time, monitoring the reaction by TLC.[6]

-

Upon completion, add water to the mixture.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent to yield pure this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzyl groups and the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

Mass Spectrometry (MS):

-

A common method for the analysis of oximes is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

-

Sample Preparation: Dissolve a small amount of the this compound in a suitable volatile solvent (e.g., dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS) is typically used.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 8 °C/min) to a final temperature of around 300 °C.[7]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C[7]

-

The resulting mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 225.29).

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the C=N bond (around 1600-1680 cm⁻¹) and the O-H bond of the oxime group (a broad peak around 3200-3450 cm⁻¹).[6]

Reactivity and Potential Applications

This compound, as a ketoxime, can undergo several characteristic reactions, with the Beckmann rearrangement being one of the most significant.

Beckmann Rearrangement

The Beckmann rearrangement is an acid-catalyzed conversion of a ketoxime to an N-substituted amide.[4] This reaction is of considerable industrial importance. For this compound, this rearrangement would lead to the formation of N-benzylphenylacetamide.

References

- 1. This compound [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Cas 1788-31-4,this compound | lookchem [lookchem.com]

- 4. This compound | 1788-31-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. osti.gov [osti.gov]

- 8. shimadzu.it [shimadzu.it]

1H NMR and 13C NMR spectral data of dibenzyl ketoxime

An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of Dibenzyl Ketoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data of this compound (also known as 1,3-diphenyl-2-propanone oxime). Due to the limited availability of directly published, comprehensive 1H and 13C NMR spectral data for this compound, this guide also includes spectral data for its immediate precursor, dibenzyl ketone (1,3-diphenyl-2-propanone), to provide a valuable point of reference for researchers synthesizing and characterizing the target oxime.

Introduction to this compound

This compound is an organic compound with the chemical formula C15H15NO. It is a ketoxime, a class of compounds containing the RR'C=NOH functional group. Oximes are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and their utility as synthetic intermediates. Accurate characterization using spectroscopic techniques like NMR is crucial for confirming the structure and purity of newly synthesized oxime derivatives.

Predicted 1H and 13C NMR Spectral Data of this compound

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 8.0 - 10.0 | Singlet (broad) | 1H |

| Aromatic-H | 7.1 - 7.4 | Multiplet | 10H |

| -CH2- | 3.6 - 3.8 | Singlet | 4H |

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N | 155 - 165 |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic C-H | 125 - 130 |

| -CH2- | 30 - 40 |

1H and 13C NMR Spectral Data of Dibenzyl Ketone

To aid in the identification of this compound, the experimental NMR data for its precursor, dibenzyl ketone (1,3-diphenyl-2-propanone), is presented below. The conversion of the ketone to the oxime will result in the disappearance of the ketone carbonyl signal in the 13C NMR spectrum and the appearance of the C=N and -OH signals characteristic of the oxime.

Table 3: Experimental 1H NMR Spectral Data for Dibenzyl Ketone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.20 - 7.35 | Multiplet | 10H |

| -CH2- | 3.69 | Singlet | 4H |

Table 4: Experimental 13C NMR Spectral Data for Dibenzyl Ketone

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~206 |

| Aromatic C (quaternary) | ~134 |

| Aromatic C-H | 129.5, 128.7, 127.0 |

| -CH2- | ~45 |

Experimental Protocols

The following sections detail a general methodology for the synthesis of a ketoxime from a ketone and the subsequent NMR analysis.

Synthesis of this compound from Dibenzyl Ketone

This procedure is a general method for the synthesis of oximes from ketones.

Materials:

-

Dibenzyl ketone

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium acetate or pyridine

-

Ethanol

-

Water

Procedure:

-

Dissolve dibenzyl ketone in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) in water to the flask. The base is added to neutralize the HCl released during the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 1 to 24 hours, depending on the reactivity of the ketone.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.

-

The crude this compound is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

NMR Sample Preparation and Analysis

Procedure:

-

Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

-

The 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Standard acquisition parameters are used for both 1H and 13C NMR experiments. For 13C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the starting material to the final characterization of this compound.

Caption: Workflow for the synthesis and NMR characterization of this compound.

This diagram outlines the key stages, starting from the synthesis of this compound from its ketone precursor, followed by the workup and purification steps. The final product is then subjected to NMR spectroscopic analysis for structural verification. The logical flow from synthesis to characterization is essential for ensuring the identity and purity of the target compound in a research and development setting.

In-Depth Technical Guide: FT-IR and Mass Spectrometry of Dibenzyl Ketoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of dibenzyl ketoxime (1,3-diphenyl-2-propanone oxime) using Fourier-Transform Infrared (FT-IR) spectroscopy and electron ionization mass spectrometry (EI-MS). The document details the characteristic spectral data, proposes a mass spectral fragmentation pathway, and outlines the experimental protocols for these analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its oxime and aromatic functionalities.

FT-IR Spectral Data

The FT-IR spectrum of this compound exhibits several key absorption peaks that are indicative of its molecular structure. The data presented in Table 1 summarizes these characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Broad, Medium | O-H stretch (of the oxime group) |

| ~3060, 3030 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (methylene group) |

| ~1660 | Medium | C=N stretch (of the oxime group) |

| ~1600, 1495, 1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~940 | Medium | N-O stretch |

Table 1: Characteristic FT-IR Absorption Bands of this compound.

Experimental Protocol for FT-IR Analysis

A standard protocol for acquiring a high-quality FT-IR spectrum of a solid sample like this compound is as follows:

Objective: To obtain a transmission or attenuated total reflectance (ATR) IR spectrum for functional group analysis.

Materials:

-

FT-IR Spectrometer

-

This compound sample (solid)

-

Spatula

-

Potassium Bromide (KBr) powder (for pellet method) or ATR accessory

-

Mortar and pestle (for pellet method)

-

Pellet press (for pellet method)

-

Acetone or isopropanol for cleaning

Procedure:

-

Spectrometer Preparation: Ensure the spectrometer is powered on and has stabilized. A background spectrum is collected to account for atmospheric CO₂ and water vapor.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with dry KBr powder in a mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Place the prepared sample (KBr pellet or ATR setup) in the spectrometer's sample compartment.

-

Acquire the spectrum over the typical range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum. The significant peaks are then identified and their wavenumbers recorded.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound shows a distinct molecular ion peak and several characteristic fragment ions. The quantitative data is summarized in Table 2.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 225 | 25 | [M]⁺ (Molecular Ion) |

| 134 | 100 | [C₉H₁₀N]⁺ (Base Peak) |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

| 117 | 40 | [C₈H₇N]⁺ |

| 105 | 35 | [C₇H₅O]⁺ |

| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound.

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([M]⁺˙ at m/z 225) can be rationalized through several key steps, primarily involving alpha-cleavage and subsequent rearrangements. The proposed pathway is illustrated in the diagram below.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

The initial ionization of this compound forms the molecular ion at m/z 225. The most favorable fragmentation is the alpha-cleavage of a benzyl radical ([C₆H₅CH₂]•), leading to the formation of the highly stable, resonance-stabilized ion at m/z 134, which is the base peak in the spectrum. This ion can undergo further rearrangement to form the tropylium ion at m/z 91. Loss of a hydroxyl radical from the base peak results in the fragment at m/z 117. The tropylium ion can also lose acetylene to form the phenyl cation at m/z 77.

Experimental Protocol for Electron Ionization Mass Spectrometry

The following is a general procedure for obtaining an EI mass spectrum of a solid organic compound.

Objective: To obtain a mass spectrum for the determination of molecular weight and structural elucidation through fragmentation analysis.

Materials:

-

Mass Spectrometer with an Electron Ionization source (e.g., coupled with a Gas Chromatograph or a direct insertion probe)

-

This compound sample

-

Volatile solvent (if using GC-MS)

-

Helium (carrier gas for GC-MS)

Procedure:

-

Instrument Setup:

-

The mass spectrometer is tuned and calibrated using a standard compound.

-

The ion source is set to the standard electron energy of 70 eV.[1]

-

-

Sample Introduction (Direct Insertion Probe):

-

A small amount of the solid sample is placed in a capillary tube.

-

The capillary tube is inserted into the direct insertion probe.

-

The probe is introduced into the high-vacuum source of the mass spectrometer and gradually heated to volatilize the sample.

-

-

Sample Introduction (GC-MS):

-

The sample is dissolved in a suitable volatile solvent.

-

An aliquot of the solution is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

-

The analyte then enters the mass spectrometer's ion source.

-

-

Ionization and Fragmentation: In the ion source, the gaseous sample molecules are bombarded with a beam of 70 eV electrons, causing ionization and subsequent fragmentation.[1]

-

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and deduce the structure of the compound.

References

An In-depth Technical Guide to the Solubility of Dibenzyl Ketoxime in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of dibenzyl ketoxime's solubility in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility insights derived from various chemical synthesis and analysis procedures. Furthermore, a detailed, standardized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to generate quantitative data for this compound in their specific solvent systems.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent/Solvent System | Observation/Inference | Source |

| Water | Insoluble | |

| Ether / Petroleum Ether | Soluble (used for recrystallization) | [2] |

| Tetrahydrofuran (THF) | Soluble (used as a reaction solvent) | [2][3] |

| Diethyl Ether | Soluble (used as a solvent for reaction work-up) | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble (used as a reaction solvent) | [5] |

It is important to note that these qualitative observations do not provide concentration limits and that solubility can be significantly influenced by temperature and the purity of both the solute and the solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental method such as the shake-flask method is recommended.[6] This method is widely accepted for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Constant temperature bath or shaker incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[6] The optimal time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

The dilution factor is the total volume of the diluted sample divided by the volume of the supernatant taken.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

References

- 1. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. This compound | 1788-31-4 | Benchchem [benchchem.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Diphenylacetone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylacetone oxime, a ketoxime derivative of 1,3-diphenylacetone, is a compound of interest in various chemical and pharmaceutical research areas. Its structural features, including the oxime functional group and flanking phenyl rings, suggest potential applications in organic synthesis and as a precursor for more complex molecules. This technical guide provides a comprehensive overview of the known physical and spectral properties of 1,3-diphenylacetone oxime, along with detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Core Physical and Chemical Properties

1,3-Diphenylacetone oxime is the product of the condensation reaction between 1,3-diphenylacetone and hydroxylamine. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO | PubChem[1] |

| Molecular Weight | 225.28 g/mol | PubChem[1] |

| IUPAC Name | N-(1,3-diphenylpropan-2-ylidene)hydroxylamine | PubChem[1] |

| CAS Number | 1788-31-4 | PubChem[1] |

| Synonyms | Dibenzyl ketoxime, 1,3-Diphenylpropan-2-one oxime | PubChem[1] |

| Appearance | Solid (predicted) | General knowledge of oximes |

| Solubility | Poorly soluble in water; soluble in organic solvents. | General knowledge of oximes[2] |

Spectral Data

The structural elucidation of 1,3-diphenylacetone oxime is supported by various spectroscopic techniques. The expected and reported spectral data are crucial for its identification and purity assessment.

| Spectroscopic Technique | Key Features and Data | Source |

| ¹H NMR Spectroscopy | The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl rings and the methylene protons of the benzyl groups. The hydroxyl proton of the oxime group will also be present, often as a broad singlet. | General principles of NMR |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display distinct signals for the carbon atoms of the phenyl rings, the methylene carbons, and the C=N carbon of the oxime functional group. | PubChem[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the O-H stretch (around 3600 cm⁻¹), the C=N stretch (around 1665 cm⁻¹), and the N-O stretch (around 945 cm⁻¹).[2] Aromatic C-H and C=C stretching vibrations will also be present. | PubChem,[1] Wikipedia[2] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 225.28). Fragmentation patterns would likely involve the loss of benzyl or phenyl groups. | PubChem[1] |

| Raman Spectroscopy | Raman spectral data is available and can be used for vibrational analysis of the molecule. | PubChem[1] |

Experimental Protocols

The synthesis of 1,3-diphenylacetone oxime involves a two-step process: the synthesis of the precursor, 1,3-diphenylacetone, followed by its oximation.

Protocol 1: Synthesis of 1,3-Diphenylacetone

This procedure is adapted from a high-yield synthesis via Claisen condensation.

Materials:

-

Ethyl phenylacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene

-

6 M Sulfuric acid

-

Heptane

Procedure:

-

To a reactor flushed with nitrogen, add toluene and sodium hydride.

-

While stirring at 25 °C, slowly add ethyl phenylacetate dropwise. An exotherm may be observed.

-

After the addition is complete, cool the reactor to 25 °C and slowly add 6 M sulfuric acid.

-

Once gas evolution ceases, heat the mixture to 100 °C and stir vigorously for 4 hours.

-

Cool the mixture to 65 °C and add heptane. Stir vigorously and then allow the layers to separate.

-

Remove the lower aqueous layer.

-

Wash the organic layer with water at 65 °C.

-

Allow the heptane solution to cool slowly to 0 °C to induce crystallization.

-

Isolate the product by filtration, wash with cold heptane, and dry to yield 1,3-diphenylacetone as a white solid.

Protocol 2: Synthesis of 1,3-Diphenylacetone Oxime

This is a general procedure for the synthesis of ketoximes and can be adapted for 1,3-diphenylacetone.

Materials:

-

1,3-Diphenylacetone

-

Hydroxylamine hydrochloride

-

Sodium acetate (anhydrous)

-

Methanol (anhydrous)

-

Water

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add hydroxylamine hydrochloride and anhydrous sodium acetate.[3]

-

Add 1,3-diphenylacetone and anhydrous methanol to the flask.[3]

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 3 hours.[3]

-

After cooling to room temperature, add water to the flask.[3]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.[3]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude 1,3-diphenylacetone oxime.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 1,3-diphenylacetone oxime.

Caption: Workflow for the synthesis and characterization of 1,3-diphenylacetone oxime.

Biological Activity and Applications

While specific signaling pathways for 1,3-diphenylacetone oxime are not well-documented, oximes as a class of compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[4] For instance, some oxime derivatives have been investigated for their potential as therapeutic agents.[4] A related compound, phenylacetone oxime, is known to be an intermediate in the metabolism of certain psychoactive substances.[5] The biological potential of 1,3-diphenylacetone oxime remains an area for further investigation, with its structure providing a scaffold for the development of new bioactive molecules.

Conclusion

This technical guide provides a foundational understanding of the physical properties, spectral characteristics, and synthesis of 1,3-diphenylacetone oxime. The provided data and protocols are intended to facilitate further research and development involving this compound. The potential for biological activity, suggested by the broader class of oximes, indicates that 1,3-diphenylacetone oxime could be a valuable subject for future studies in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on the Fundamental Reactivity of the Oxime Group in Dibenzyl Ketoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the oxime group in dibenzyl ketoxime, also known as 1,3-diphenylpropan-2-one oxime. This compound serves as a valuable intermediate in organic synthesis and its reactivity is of significant interest in the development of novel chemical entities. This document details the synthesis, key reactions—including the Beckmann rearrangement, reduction, and hydrolysis—and the relevant experimental protocols. Quantitative data is summarized for clarity, and reaction mechanisms and workflows are visually represented. Furthermore, the broader context of the oxime functionality in drug development and its interaction with signaling pathways is discussed, providing a pertinent resource for researchers in medicinal chemistry and process development.

Introduction

The oxime functional group, characterized by the R'R''C=NOH moiety, is a versatile and reactive entity in organic chemistry. Ketoximes, where both R' and R'' are organic groups, exhibit a rich spectrum of chemical transformations, making them valuable synthons for the introduction of nitrogen-containing functionalities. This compound, with its symmetric diaryl structure, presents a model system for understanding the intrinsic reactivity of the ketoxime group, influenced by the electronic and steric effects of the benzyl substituents.

This guide will delve into the core reactions of the oxime group in this compound, providing detailed experimental conditions and quantitative data where available. The primary reactions covered include its formation, the classic Beckmann rearrangement to yield an amide, its reduction to form an amine, and its hydrolysis back to the parent ketone.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO | [1] |

| Molecular Weight | 225.29 g/mol | [1] |

| Melting Point | 122-124 °C | [2] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Solubility | Insoluble in water | [2] |

| CAS Number | 1788-31-4 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of dibenzyl ketone (1,3-diphenylpropan-2-one) with hydroxylamine or its hydrochloride salt.

General Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

While a specific protocol for this compound with reported yield was not found in the literature search, a general procedure for the synthesis of ketoximes from ketones can be adapted.

Materials:

-

Dibenzyl ketone (1,3-diphenylpropan-2-one)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Pyridine

-

Ethanol

-

Water

Procedure:

-

Dissolve dibenzyl ketone in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride and a base (such as sodium hydroxide or pyridine) in water or ethanol to the flask.

-

The reaction mixture is typically heated under reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.

-

The crude this compound can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

Note: The yield for this reaction with other ketones is often reported to be in the range of 80-95%.

Key Reactions of the Oxime Group

The oxime group in this compound is susceptible to a variety of chemical transformations, which are fundamental to its utility in synthetic chemistry.

Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. For a symmetric ketoxime like this compound, a single amide product is expected. The rearrangement involves the migration of one of the benzyl groups to the electron-deficient nitrogen atom. The product of the Beckmann rearrangement of this compound is N-benzyl-2-phenylacetamide.

Caption: Beckmann Rearrangement of this compound.

Reagents:

-

This compound

-

Strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride)

-

Anhydrous solvent (if necessary)

General Procedure:

-

This compound is treated with a strong acid, often at elevated temperatures.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto ice water.

-

The precipitated amide product, N-benzyl-2-phenylacetamide, is collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data for a Related Reaction: The Beckmann rearrangement of benzophenone oxime to benzanilide using N-methyl-imidazolium hydrosulfate as a catalyst and solvent with P₂O₅ as a co-catalyst at 90°C for 6 hours resulted in a 91% yield.

Reduction

The reduction of oximes is a valuable method for the synthesis of primary amines. In the case of this compound, reduction yields 1,3-diphenylpropan-2-amine. A notable application of this reaction is the synthesis of cis-2-benzyl-3-phenylaziridine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Caption: Reduction of this compound to an Aziridine.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a four-necked, round-bottomed flask under a dry atmosphere, a slurry of powdered LiAlH₄ in dry THF is prepared.

-

A solution of this compound in dry THF is added dropwise with cooling.

-

The mixture is heated to reflux with stirring for 3 hours.

-

After cooling, the reaction is carefully quenched by the gradual addition of water.

-

The precipitate is filtered and washed with ether.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated.

-

The resulting crude product is purified by column chromatography on silica gel to yield cis-2-benzyl-3-phenylaziridine.

Quantitative Data: This procedure is reported to be effective, though specific yield data for this exact transformation was not found in the initial searches.

Hydrolysis

Oximes can be hydrolyzed back to their parent carbonyl compounds and hydroxylamine, typically under acidic conditions. This reaction is essentially the reverse of the oxime formation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibenzyl Ketoxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of dibenzyl ketoxime, a valuable intermediate in organic synthesis. The procedure outlined is based on the classical condensation reaction between dibenzyl ketone and hydroxylamine hydrochloride in the presence of a base.

Introduction

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH.[1] They are formed by the reaction of an aldehyde or a ketone with hydroxylamine.[2][3] Ketoximes, such as this compound, are important in various chemical transformations, including the Beckmann rearrangement to form amides, and as protecting groups for carbonyl compounds.[1] This protocol details a reliable method for the preparation of this compound in a laboratory setting.

Reaction Principle

The synthesis of this compound proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of dibenzyl ketone, followed by dehydration to yield the corresponding ketoxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thus driving the reaction to completion.

Reaction:

Dibenzyl Ketone + Hydroxylamine Hydrochloride --(Base)--> this compound + H₂O + Base·HCl

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Dibenzyl Ketone | Reagent | Sigma-Aldrich |

| Hydroxylamine Hydrochloride | ACS Reagent | Fisher Scientific |

| Potassium Hydroxide (KOH) | ACS Reagent | VWR |

| Ethanol (95%) | Laboratory | Local Supplier |

| Diethyl Ether | ACS Reagent | Fisher Scientific |

| Anhydrous Sodium Sulfate | ACS Reagent | VWR |

| Distilled Water | - | - |

| Round-bottom flask (250 mL) | - | - |

| Reflux condenser | - | - |

| Heating mantle | - | - |

| Magnetic stirrer and stir bar | - | - |

| Separatory funnel (500 mL) | - | - |

| Buchner funnel and filter paper | - | - |

| Rotary evaporator | - | - |

| Melting point apparatus | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.5 g (0.05 mol) of dibenzyl ketone in 100 mL of 95% ethanol.

-

Addition of Reagents: To this solution, add 5.2 g (0.075 mol) of hydroxylamine hydrochloride.

-

Basification and Reflux: While stirring, slowly add a solution of 8.4 g (0.15 mol) of potassium hydroxide in 20 mL of water. The addition should be done portion-wise to control any potential exotherm.

-

Once the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 300 mL of cold water in a separatory funnel.

-

Extract the aqueous mixture with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid.[5]

Data Presentation

| Parameter | Value |

| Reactants | |

| Dibenzyl Ketone (MW: 210.28 g/mol ) | 10.5 g (0.05 mol) |

| Hydroxylamine Hydrochloride (MW: 69.49 g/mol ) | 5.2 g (0.075 mol) |

| Potassium Hydroxide (MW: 56.11 g/mol ) | 8.4 g (0.15 mol) |

| Product | |

| This compound (MW: 225.29 g/mol ) | Theoretical Yield: 11.26 g |

| Physical Properties | |

| Appearance | Colorless crystals or thick liquid[1][3] |

| Melting Point | ~150-154 °C (for a similar ketoxime, acetoxime)[5] |

| Spectroscopic Data (Typical for Oximes) | |

| IR (cm⁻¹) | ~3600 (O-H), ~1665 (C=N), ~945 (N-O)[2][3] |

Note: The melting point provided is for a different ketoxime and should be experimentally determined for this compound. The expected yield is theoretical and the actual yield may vary.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Dibenzyl Ketoxime: A Versatile Intermediate in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dibenzyl ketoxime (C₁₅H₁₅NO), a crystalline solid with a melting point of 122-124°C, serves as a pivotal intermediate in the synthesis of a variety of nitrogen-containing compounds. Its strategic placement of a hydroxyl group on an imine carbon, flanked by two benzyl groups, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. These notes provide an overview of its applications and detailed protocols for its synthesis and key reactions.

Key Applications of this compound

This compound is a versatile precursor for the synthesis of several important classes of organic molecules:

-

Chiral Aziridines: It can be stereoselectively reduced to form cis-2-benzyl-3-phenylaziridine, a valuable chiral building block for the synthesis of complex amines and amino alcohols.

-

Amides via Beckmann Rearrangement: Under acidic conditions or with specific reagents, this compound undergoes a Beckmann rearrangement to yield N-benzylphenylacetamide. This transformation is a classic method for the synthesis of amides from ketoximes.

-

Primary and Secondary Amines: Through various reduction methods, the oxime functionality can be converted to an amine, providing access to 1,3-diphenylpropan-2-amine and its derivatives. These amines are prevalent scaffolds in many biologically active compounds.

-

Nitrogen-Containing Heterocycles: The reactivity of the oxime group can be harnessed for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals. While specific examples for this compound are not extensively documented in readily available literature, its potential in this area is significant.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from dibenzyl ketone and hydroxylamine hydrochloride.

Reaction Scheme:

Materials:

-

Dibenzyl ketone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

-

In a round-bottomed flask, dissolve dibenzyl ketone (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and potassium hydroxide (1.5 equivalents) in water to the flask.

-

Reflux the reaction mixture for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water and chloroform to the reaction mixture.

-

Separate the organic layer, wash it multiple times with water, and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to pale yellow crystalline powder.

Quantitative Data:

| Reactant Ratio (Ketone:NH₂OH·HCl:Base) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 : 1.5 : 1.5 | Ethanol/Water | 3 | Good to Excellent | [1] |

Note: "Good to Excellent" yields are reported in the reference, suggesting yields are typically high for this type of reaction.

Beckmann Rearrangement to N-Benzylphenylacetamide

This protocol outlines the Beckmann rearrangement of this compound to N-benzylphenylacetamide using phosphorus pentachloride (PCl₅).

Reaction Scheme:

Materials:

-

This compound

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Ice-cold water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus pentachloride (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture into ice-cold water to quench the excess PCl₅.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude N-benzylphenylacetamide can be purified by recrystallization or column chromatography.

Quantitative Data (Representative for Beckmann Rearrangement):

| Ketoxime | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzophenone oxime | [HMIm]HSO₄ / P₂O₅ | - | 90 | 6 | 91 | [2] |

| Acetophenone oxime | PhOP(O)Cl₂ | CH₃CN | Room Temp | 3 | 83 | [3] |

Note: Specific yield for the Beckmann rearrangement of this compound using PCl₅ was not found in the provided search results. The data presented is for analogous ketoximes to provide an expected range of efficiency.

Reduction to cis-2-Benzyl-3-phenylaziridine

This protocol describes the reduction of this compound with lithium aluminum hydride (LiAlH₄) to yield cis-2-benzyl-3-phenylaziridine.

Reaction Scheme:

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate solution (saturated)

-

Diethyl ether

Procedure: [4]

-

In a dry, three-necked round-bottomed flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place a suspension of LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous THF under an inert atmosphere.

-

Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

-

Combine the filtrate and washings, dry the organic solution over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The crude product, a mixture of cis-2-benzyl-3-phenylaziridine and 2-amino-1,3-diphenylpropane, can be purified by column chromatography.

Quantitative Data: [4]

| Product | Yield (%) |

| cis-2-Benzyl-3-phenylaziridine | 92 |

| 2-Amino-1,3-diphenylpropane | 8 |

Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations of this compound.

Caption: Synthesis of this compound.

Caption: Key Synthetic Transformations of this compound.